3-Chloro-2-fluoro-6-iodopyridine
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Overview
Description
3-Chloro-2-fluoro-6-iodopyridine is a heterocyclic aromatic compound that contains chlorine, fluorine, and iodine substituents on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoro-6-iodopyridine typically involves halogenation reactions. One common method is the treatment of 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine with sodium methoxide, followed by a palladium-catalyzed reaction in the presence of ammonium formate . This method yields the desired compound in high yields.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. The process typically involves halogen exchange reactions and careful control of reaction parameters to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluoro-6-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with aryl boronates to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and other nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and aryl boronates are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Chloro-2-fluoro-6-iodopyridine has several scientific research applications, including:
Biology: The compound is studied for its potential biological activity and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluoro-6-iodopyridine involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of halogen atoms on the pyridine ring influences its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2,4,5,6-tetrafluoropyridine
- 3,5-Dichloro-2,4,6-trifluoropyridine
- 2-Chloro-6-fluoropyridine
Uniqueness
3-Chloro-2-fluoro-6-iodopyridine is unique due to the presence of three different halogen atoms on the pyridine ring. This unique combination of substituents imparts distinct chemical properties, making it a valuable compound in various chemical reactions and applications. The presence of iodine, in particular, enhances its reactivity in coupling reactions compared to other halogenated pyridines .
Properties
Molecular Formula |
C5H2ClFIN |
---|---|
Molecular Weight |
257.43 g/mol |
IUPAC Name |
3-chloro-2-fluoro-6-iodopyridine |
InChI |
InChI=1S/C5H2ClFIN/c6-3-1-2-4(8)9-5(3)7/h1-2H |
InChI Key |
JRDAFFCOCZWIEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1Cl)F)I |
Origin of Product |
United States |
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